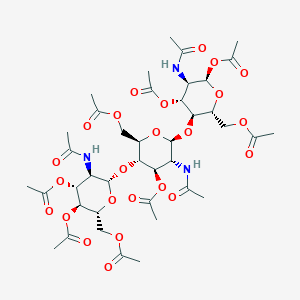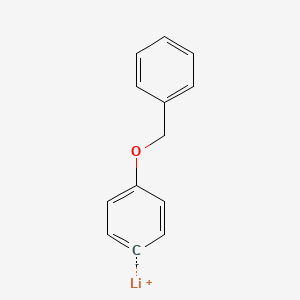
(4-(Benzyloxy)phenyl)lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)phenyl)lithium is an organolithium compound that features a benzyloxy group attached to a phenyl ring, which is further bonded to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-(Benzyloxy)phenyl)lithium can be synthesized through the reaction of (4-(benzyloxy)phenyl) bromide with lithium metal in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{OCH}_2\text{Ph})\text{Br} + 2\text{Li} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{Ph})\text{Li} + \text{LiBr} ]
Industrial Production Methods:
Types of Reactions:
Nucleophilic Addition: this compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can undergo nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Solvents: Anhydrous ether or THF are commonly used solvents.
Reagents: Carbonyl compounds (e.g., aldehydes, ketones), alkyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules through nucleophilic addition and substitution reactions.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Mecanismo De Acción
(4-(Benzyloxy)phenyl)lithium exerts its effects primarily through nucleophilic addition and substitution mechanisms. The lithium atom imparts a strong nucleophilic character to the phenyl ring, allowing it to attack electrophilic centers in various substrates. The benzyloxy group can stabilize the intermediate species formed during these reactions, enhancing the overall reactivity and selectivity.
Comparación Con Compuestos Similares
Phenyllithium: Another organolithium compound with similar reactivity but lacks the benzyloxy group.
(4-Methoxyphenyl)lithium: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness:
Stabilization: The benzyloxy group in (4-(Benzyloxy)phenyl)lithium provides additional stabilization to reaction intermediates, potentially leading to higher selectivity and yield in synthetic applications.
Reactivity: The presence of the benzyloxy group can influence the electronic properties of the phenyl ring, altering its reactivity compared to similar compounds without this group.
Propiedades
Fórmula molecular |
C13H11LiO |
|---|---|
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
lithium;phenylmethoxybenzene |
InChI |
InChI=1S/C13H11O.Li/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-10H,11H2;/q-1;+1 |
Clave InChI |
WWTLRMAOQZFZHA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)COC2=CC=[C-]C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)

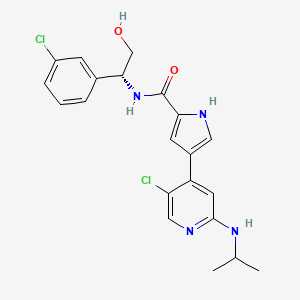
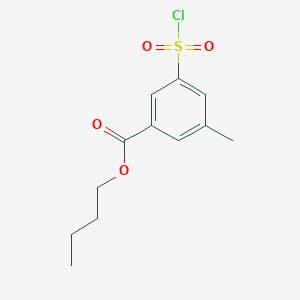
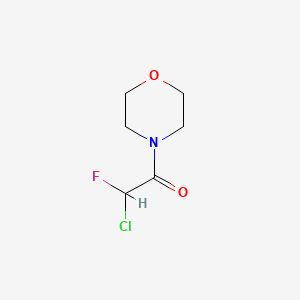
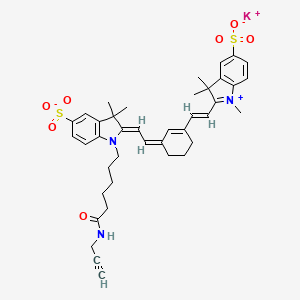
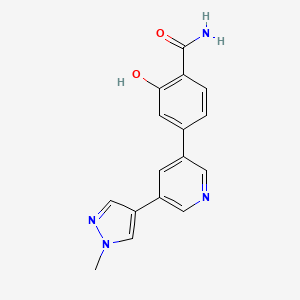
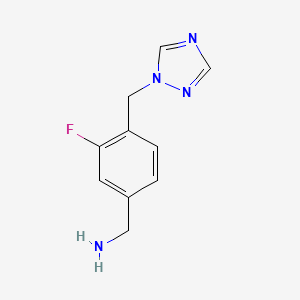
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)

